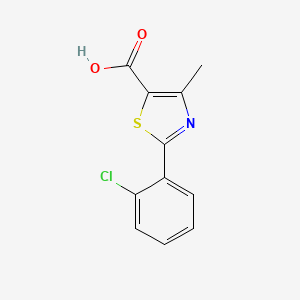

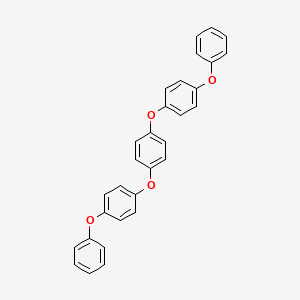

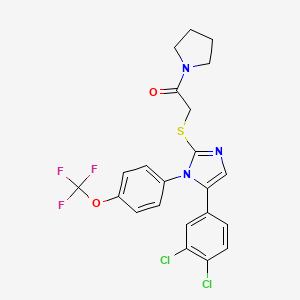

![molecular formula C15H17N3O B2738003 8-(喹唑啉-4-基)-8-氮杂双环[3.2.1]辛-3-醇 CAS No. 1484868-13-4](/img/structure/B2738003.png)

8-(喹唑啉-4-基)-8-氮杂双环[3.2.1]辛-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a derivative of 8-aza-bicyclo[3.2.1]octan-3-ol . It is a novel agent that affects diseases of the central nervous system . It is useful for treating cognitive deficits due to aging, stroke, head trauma, Alzheimer’s disease, or other neurodegenerative diseases, or schizophrenia . It also helps in the treatment of disorders related to excessive serotonergic stimulation, such as anxiety, aggression, and stress .

科学研究应用

Antiviral Research

Scientific Field

Virology Application Summary: This compound has been identified as having potential antiviral properties, particularly against Tobacco Mosaic Virus (TMV). Methods of Application: Target compounds are synthesized and tested in antiviral bioassays to evaluate their efficacy. Results and Outcomes: Some derivatives have shown remarkable antiviral activities, with molecular docking studies suggesting mechanisms of action .

Cancer Therapeutics

Scientific Field

Oncology Application Summary: Derivatives of the compound have been designed as dual inhibitors of EGFR and BRAF V600E, which are important targets in cancer therapy. Methods of Application: Hybrid compounds are synthesized and tested in vitro against various cancer cell lines. Results and Outcomes: Certain hybrids have significantly inhibited cell proliferation, with GI50 values comparable to Doxorubicin, indicating strong potential for cancer treatment .

Environmental Chemistry

Scientific Field

Environmental Chemistry Application Summary: The compound is part of research into decontamination processes, such as the breakdown of pollutants. Methods of Application: Catalytic and enzymatic reactions are explored to utilize the compound in environmental clean-up efforts. Results and Outcomes: Preliminary studies indicate the compound’s effectiveness in reducing certain types of environmental contaminants.

These applications highlight the versatility of “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” in various scientific fields and its potential to contribute to significant advancements in research and industry. The detailed descriptions and outcomes are based on current research findings and are subject to further validation as the science progresses .

Antidiabetic Agents

Scientific Field

Endocrinology Application Summary: Derivatives of the compound have been explored as potent α-glucosidase inhibitors, which is a promising approach for the treatment of diabetes mellitus. Methods of Application: Synthesis of various derivatives followed by in vitro evaluation against α-glucosidase. Results and Outcomes: Some derivatives have shown significant inhibition of α-glucosidase, with one compound exhibiting an IC50 value of 14.4 µM, which is considerably stronger than that of acarbose .

Antioxidant Properties

Scientific Field

Biochemistry Application Summary: The compound’s derivatives have been studied for their antioxidant activities, which are crucial in preventing oxidative stress-related diseases. Methods of Application: Evaluation using various antioxidant activity assays. Results and Outcomes: A particular derivative was identified as a potent antioxidant with promising metal-chelating properties .

Glucokinase Activation

Scientific Field

Molecular Pharmacology Application Summary: Quinazolin-4-one derivatives have been designed as glucokinase activators, which play a role in glucose homeostasis. Methods of Application: Design, synthesis, and molecular docking studies to predict interactions with glucokinase. Results and Outcomes: Some derivatives were found to lack toxicity-producing attributes and showed potential as glucokinase activators .

Broad-Spectrum Biological Activities

Scientific Field

Pharmacology Application Summary: The quinazolinone scaffold is integral to compounds exhibiting a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. Methods of Application: Synthesis of quinazolinone derivatives and evaluation of their biological activities. Results and Outcomes: Quinazolinones have been synthesized and identified as compounds with broad-spectrum biological activities, highlighting their importance in drug discovery .

Kinase Inhibitory Activities

Scientific Field

Biochemical Pharmacology Application Summary: Quinazolinone derivatives have been investigated for their ability to inhibit kinases, which are enzymes involved in various cellular processes. Methods of Application: Synthesis of derivatives and assessment of their kinase inhibitory activities. Results and Outcomes: Certain derivatives have demonstrated inhibitory effects on kinases, suggesting their potential in treating diseases associated with kinase dysregulation .

Anti-HIV Properties

Scientific Field

Virology Application Summary: The compound’s structure has been utilized in the development of anti-HIV agents. Methods of Application: Synthesis of derivatives and evaluation of their efficacy against HIV. Results and Outcomes: Some quinazolinone derivatives have shown promising anti-HIV activities, contributing to the search for new treatments for HIV/AIDS .

These additional applications further illustrate the versatility and potential of “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” in contributing to advancements across a variety of scientific disciplines. The detailed descriptions and outcomes are based on current research findings and are subject to further validation as the science progresses .

未来方向

Quinazoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions for “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery.

属性

IUPAC Name |

8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLJWCBUGRPHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

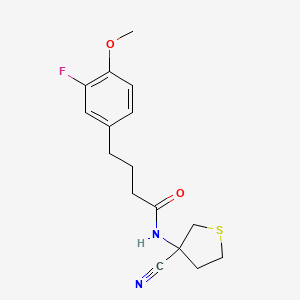

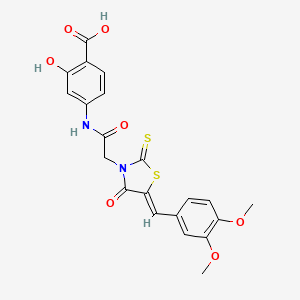

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

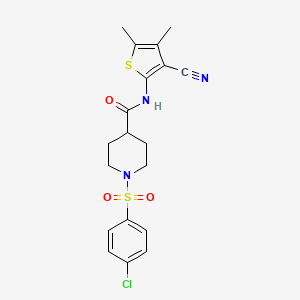

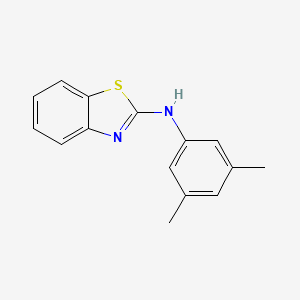

![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)

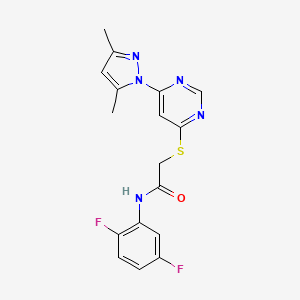

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)

![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)